molecular formula C13H13N3OS2 B4687252 [(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile

[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile

Cat. No. B4687252
M. Wt: 291.4 g/mol
InChI Key: CTEQCDVQLGSRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit significant anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been investigated for its potential use as an antiviral agent, with promising results against influenza and herpes viruses.
In agriculture, this compound has been shown to have potent fungicidal activity against various plant pathogens, making it a potential candidate for the development of new fungicides.
In materials science, this compound has been investigated for its potential use as a building block for the synthesis of new materials with unique properties, such as conducting polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of [(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile is not fully understood. However, it has been shown to interact with various cellular targets, including DNA and proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis by activating various signaling pathways. In plant cells, it disrupts fungal cell membranes and inhibits fungal growth. In materials science, it can be used as a building block for the synthesis of new materials with unique properties.

Advantages and Limitations for Lab Experiments

[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its relatively low solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on [(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile. In medicine, further studies are needed to elucidate its mechanism of action and optimize its anticancer and antiviral activities. In agriculture, more research is needed to evaluate its efficacy as a fungicide and to develop new formulations for its use. In materials science, it can be used as a building block for the synthesis of new materials with unique properties, which can be explored further. Overall, this compound is a promising compound with significant potential for various applications, and further research is needed to fully explore its capabilities.

properties

IUPAC Name

2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-3-6-16-12(17)10-8-9(4-2)19-11(10)15-13(16)18-7-5-14/h3,8H,1,4,6-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEQCDVQLGSRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
Reactant of Route 2
[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
Reactant of Route 3
Reactant of Route 3
[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
Reactant of Route 4
[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
Reactant of Route 5
[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
Reactant of Route 6
[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile

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